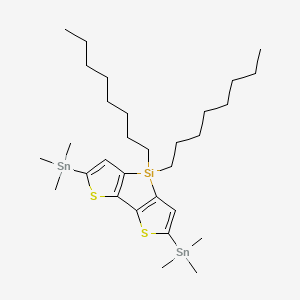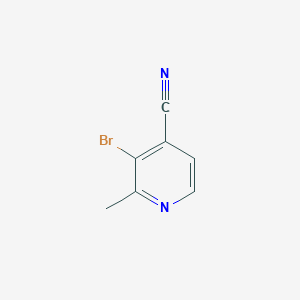
3-Amino-2,2-diethylpentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2,2-diethylpentanedioic acid is an organic compound that belongs to the class of amino acids It features an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, along with two ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-diethylpentanedioic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as diethyl malonate, followed by amination. The reaction typically requires a strong base, such as sodium hydride, and an alkylating agent, such as ethyl bromide. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-2,2-diethylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to alcohols under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids.
Wissenschaftliche Forschungsanwendungen
3-Amino-2,2-diethylpentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-2,2-diethylpentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of enzymes or signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Amino-2-hydroxybutanoic acid: Similar in structure but with a hydroxyl group instead of ethyl groups.
3-Amino-2-methylpentanedioic acid: Similar but with a methyl group instead of ethyl groups.
Uniqueness: 3-Amino-2,2-diethylpentanedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
51865-85-1 |
|---|---|
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3-amino-2,2-diethylpentanedioic acid |
InChI |
InChI=1S/C9H17NO4/c1-3-9(4-2,8(13)14)6(10)5-7(11)12/h6H,3-5,10H2,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
KNBUYLKEYLFFBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(CC(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)
![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)

![(17Z)-13-hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12101824.png)

![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)


![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)
